2-(2-Chloro-4-fluorophenyl)pyrrole
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Overview
Description
2-(2-Chloro-4-fluorophenyl)pyrrole is a heterocyclic compound that contains a pyrrole ring substituted with a 2-chloro-4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)pyrrole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-pressure reactors and efficient catalysts, such as palladium hydroxide or Raney nickel, can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and hydride donors for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce various substituted pyrroles .
Scientific Research Applications
2-(2-Chloro-4-fluorophenyl)pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile: This compound is structurally similar and has been studied for its insecticidal and acaricidal activities.
2-Chloro-4-(trifluoromethyl)pyrimidine: Another related compound with applications in medicinal chemistry, particularly as an inhibitor of inflammatory mediators.
Uniqueness
2-(2-Chloro-4-fluorophenyl)pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and fluoro substituents enhances its reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C10H7ClFN |
---|---|
Molecular Weight |
195.62 g/mol |
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H7ClFN/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h1-6,13H |
InChI Key |
CPIAJPMZGGUPMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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